1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H10N4C2HF3O2 It is a combination of azetidine and pyrazole moieties, which are known for their significant roles in medicinal chemistry and organic synthesis
Scientific Research Applications
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Safety and Hazards
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Trifluoroacetic acid derivatives: These compounds are often used to enhance the stability and solubility of pharmaceuticals. The uniqueness of this compound lies in its combination of these three components, which may result in synergistic effects and novel applications
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKJCTSFAJQPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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